1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O4 and its molecular weight is 479.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to quinazolines and oxadiazoles have been extensively synthesized for various purposes. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been developed, highlighting the synthetic pathways and structural characterization of these compounds, which could offer a basis for synthesizing and understanding the compound (Maftei et al., 2013). Moreover, the synthesis of new Furothiazolo Pyrimido Quinazolinones has demonstrated antimicrobial activities, showing how structural modifications can impact biological properties (Abu‐Hashem, 2018).
Antimicrobial and Anticancer Activities
Studies on similar heterocyclic compounds have revealed significant antimicrobial and anticancer activities. For instance, the antimicrobial activity of new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones indicates the potential of quinazoline derivatives in developing new antibacterial agents (Gupta et al., 2008). Additionally, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents show that nitrogen-rich heterocyclic compounds, including quinazolines, may hold promise for cancer therapy (Poorirani et al., 2018).
Chemical Properties and Reactions
Research on the chemical properties and reactions of quinazoline and oxadiazole derivatives has provided insights into their stability, reactivity, and potential applications. The vibrational spectroscopic studies and computational analysis of quinazoline derivatives offer detailed information on their molecular structure and electronic properties, which are essential for predicting their behavior in various chemical environments (Sebastian et al., 2015).
properties
IUPAC Name |
1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-17-9-3-1-7-15(17)20-24-19(31-25-20)13-26-18-10-4-2-8-16(18)21(28)27(22(26)29)12-14-6-5-11-30-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVCABITRCCVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=CC=C4Br)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione |
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